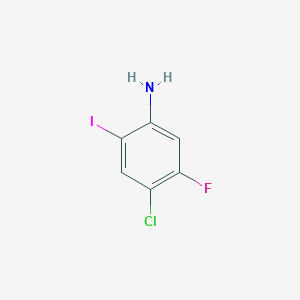

4-Chloro-5-fluoro-2-iodoaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-chloro-5-fluoro-2-iodoaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClFIN/c7-3-1-5(9)6(10)2-4(3)8/h1-2H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQKNRDMUFGHRFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)Cl)I)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClFIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"4-Chloro-5-fluoro-2-iodoaniline chemical properties"

An In-depth Technical Guide to the Chemical Properties and Applications of 4-Chloro-5-fluoro-2-iodoaniline

Abstract

This technical guide provides a comprehensive analysis of this compound (CAS No. 1094759-93-9), a highly functionalized aniline derivative of significant interest to the pharmaceutical and agrochemical industries. As a trifunctional building block, its unique substitution pattern—featuring chloro, fluoro, and iodo groups—offers a versatile platform for complex molecular engineering. This document details its physicochemical properties, spectroscopic signature, plausible synthetic routes, and core reactivity, with a particular focus on its application in palladium-catalyzed cross-coupling reactions. The content is tailored for researchers, medicinal chemists, and process development scientists, providing both foundational knowledge and practical, field-proven protocols.

Introduction: The Strategic Value of Polysubstituted Anilines

Halogenated anilines are cornerstone intermediates in the synthesis of countless active pharmaceutical ingredients (APIs) and fine chemicals.[1][2] The strategic incorporation of halogen atoms can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile by modulating lipophilicity, metabolic stability, and binding interactions.[3] this compound is a prime exemplar of a modern synthetic building block, designed for regiochemical precision.

The key to its utility lies in the differential reactivity of its three halogen substituents in metal-catalyzed reactions. The carbon-iodine bond is the most reactive, readily participating in cross-coupling reactions, followed by the carbon-bromine bond (not present here), and finally the more robust carbon-chlorine bond.[4] This reactivity gradient allows for a stepwise and controlled elaboration of the aromatic core, making it an invaluable tool for building molecular complexity in drug discovery programs.[5]

This guide will deconstruct the properties of this molecule, offering a causal explanation for its behavior and providing actionable protocols for its use.

References

A Technical Guide to the Predicted Spectroscopic Profile of 4-Chloro-5-fluoro-2-iodoaniline

Prepared by: Dr. Gemini, Senior Application Scientist

Abstract

4-Chloro-5-fluoro-2-iodoaniline is a polysubstituted aromatic amine, a class of compounds of significant interest in medicinal chemistry and materials science due to their versatile reactivity.[1] Understanding the structural characteristics of such molecules is paramount for their application and development. This guide provides a comprehensive, in-depth analysis of the predicted spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). In the absence of direct experimental spectra in publicly available databases, this document leverages established principles of spectroscopy and data from analogous halogenated anilines to construct a reliable, predictive spectroscopic profile. This guide is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the structural elucidation of complex aromatic compounds.

Molecular Structure and Properties

This compound possesses a benzene ring substituted with four different groups: an amino group (-NH₂), a chlorine atom (-Cl), a fluorine atom (-F), and an iodine atom (-I). The precise arrangement of these substituents dictates the molecule's electronic and steric properties, which in turn govern its spectroscopic behavior.

-

IUPAC Name: this compound[2]

-

Molecular Formula: C₆H₄ClFIN[2]

-

Molecular Weight: 271.46 g/mol [2]

-

CAS Number: 1094759-93-9[3]

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The following predictions are based on the analysis of substituent effects on aromatic systems.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show signals for the two aromatic protons and the two amine protons. The chemical shifts of the aromatic protons are influenced by the electronic effects of the neighboring substituents.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale |

| H-3 | 6.8 - 7.2 | Doublet of doublets (dd) | ³J(H-F) ≈ 8-10 Hz, ⁴J(H-H) ≈ 2-3 Hz | Located ortho to the electron-donating amino group and meta to the electron-withdrawing fluorine atom. |

| H-6 | 7.2 - 7.6 | Doublet of doublets (dd) | ³J(H-F) ≈ 5-7 Hz, ⁴J(H-H) ≈ 2-3 Hz | Situated ortho to the iodine atom and meta to the chlorine atom, leading to a downfield shift. |

| -NH₂ | 3.5 - 4.5 | Broad singlet | - | The chemical shift is solvent-dependent and the signal is often broad due to quadrupolar relaxation and exchange with trace amounts of water. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon skeleton. The chemical shifts are predicted based on the additive effects of the substituents on the aromatic ring.

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-1 | 145 - 150 | Attached to the amino group, which is strongly electron-donating, causing a significant upfield shift. |

| C-2 | 85 - 90 | Attached to the iodine atom, which exhibits a strong shielding effect (heavy atom effect). |

| C-3 | 115 - 120 | Influenced by the ortho amino group and para fluorine atom. |

| C-4 | 120 - 125 | Attached to the chlorine atom. |

| C-5 | 155 - 160 (d, ¹J(C-F) ≈ 240-250 Hz) | Attached to the fluorine atom, resulting in a large one-bond C-F coupling. |

| C-6 | 110 - 115 | Influenced by the ortho amino group and meta to both chlorine and fluorine. |

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

-

Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the expected range of carbon signals (e.g., 0-180 ppm).

-

Employ proton decoupling to simplify the spectrum.

-

Use a 45-degree pulse angle and a relaxation delay of 2-5 seconds.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID) to obtain the final spectrum.

Caption: General experimental workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Predicted IR Absorption Bands

The IR spectrum of this compound will be characterized by the following absorption bands:

| Wavenumber (cm⁻¹) | Vibration | Rationale |

| 3300 - 3500 | N-H stretch (asymmetric and symmetric) | Characteristic of a primary amine, appearing as two distinct peaks. |

| 3000 - 3100 | Aromatic C-H stretch | Typical for C-H bonds on a benzene ring. |

| 1600 - 1650 | N-H bend (scissoring) | Associated with the deformation of the amine group. |

| 1450 - 1550 | Aromatic C=C stretch | Skeletal vibrations of the benzene ring. |

| 1250 - 1350 | C-N stretch | Stretching vibration of the bond between the aromatic ring and the nitrogen atom. |

| 1200 - 1250 | C-F stretch | A strong absorption band characteristic of the carbon-fluorine bond. |

| 750 - 850 | C-Cl stretch | Stretching vibration of the carbon-chlorine bond. |

| 500 - 600 | C-I stretch | Stretching vibration of the carbon-iodine bond, appearing in the far-IR region. |

Experimental Protocol for IR Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.

-

Instrument Preparation: Ensure the ATR crystal (e.g., diamond or germanium) is clean.

-

Background Scan: Record a background spectrum of the empty ATR stage to account for atmospheric CO₂ and H₂O.

-

Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal.

-

Pressure Application: Apply consistent pressure to the sample using the instrument's pressure arm to ensure good contact with the crystal.

-

Spectrum Acquisition: Acquire the IR spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as its fragmentation pattern upon ionization.

Predicted Mass Spectrum

The electron ionization (EI) mass spectrum of this compound is expected to show the following key features:

-

Molecular Ion (M⁺): A prominent molecular ion peak will be observed at m/z 271. Due to the presence of chlorine, an isotopic peak (M+2) will be present at m/z 273 with an intensity of approximately one-third of the M⁺ peak, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl.

-

Major Fragmentation Pathways:

-

Loss of Iodine: A significant fragment will likely be observed at m/z 144, corresponding to the loss of an iodine radical ([M-I]⁺). This is a common fragmentation pathway for iodoaromatics.

-

Loss of Halogens: Subsequent or alternative losses of chlorine and fluorine radicals or molecules (e.g., HCl, HF) may also occur.

-

Caption: Plausible fragmentation pathway for this compound in EI-MS.

Experimental Protocol for GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of volatile and semi-volatile compounds like halogenated anilines.[4]

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a suitable solvent such as ethyl acetate or dichloromethane.

-

GC Separation:

-

Inject 1 µL of the sample solution into the GC system.

-

Use a non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Employ a temperature program to separate the analyte from any impurities (e.g., start at 100 °C, ramp to 250 °C at 10 °C/min).

-

-

MS Detection (EI):

-

The column eluent is directed into the ion source of the mass spectrometer.

-

Use a standard electron ionization energy of 70 eV.

-

Scan a mass range that includes the expected molecular ion and fragment masses (e.g., m/z 40-350).

-

-

Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram and analyze the corresponding mass spectrum.

Conclusion

This technical guide provides a detailed, predictive overview of the NMR, IR, and MS spectroscopic data for this compound. By leveraging established spectroscopic principles and data from structurally related compounds, we have constructed a comprehensive and scientifically grounded profile that can aid in the identification and structural confirmation of this molecule. The provided experimental protocols offer standardized methodologies for obtaining high-quality data for this and similar halogenated anilines. This guide serves as a valuable resource for researchers in synthetic chemistry, drug discovery, and materials science.

References

An In-depth Technical Guide to Mevrometostat (PF-06821497): A Novel EZH2 Inhibitor in Oncology

Abstract: This technical guide provides a comprehensive overview of Mevrometostat (PF-06821497), a potent and selective small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2) histone methyltransferase. Initially, it is important to clarify a potential point of confusion regarding its identification. The CAS number 1242149-17-7, as initially queried, is not associated with this compound. The correct CAS number for Mevrometostat is 1844849-10-0 [1][2]. This document, intended for researchers, scientists, and drug development professionals, will delve into the physicochemical properties, mechanism of action, clinical development, and experimental considerations of Mevrometostat.

Introduction to Mevrometostat (PF-06821497)

Mevrometostat, also known by its development code PF-06821497, is an investigational, orally bioavailable anticancer agent developed by Pfizer[1][3]. It is a highly selective inhibitor of EZH2, a key epigenetic regulator[3][4]. EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a crucial role in gene silencing through the methylation of histone H3 on lysine 27 (H3K27)[5][6][7]. Dysregulation of EZH2 activity, through overexpression or mutation, is implicated in the pathogenesis of various cancers, including prostate cancer and small-cell lung cancer, making it a compelling therapeutic target[3][8]. Mevrometostat was identified and optimized through a sophisticated drug discovery program that focused on ligand and property-based design strategies to enhance metabolic stability and solubility[9].

Physicochemical Properties

A thorough understanding of the physicochemical properties of a drug candidate is fundamental to its development. Mevrometostat has been optimized to possess favorable absorption, distribution, metabolism, and excretion (ADME) properties[7].

| Property | Value | Source |

| IUPAC Name | 5,8-dichloro-2-[(4-methoxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]-7-[(R)-methoxy(oxetan-3-yl)methyl]-3,4-dihydroisoquinolin-1-one | [1] |

| CAS Number | 1844849-10-0 | [1][2] |

| Molecular Formula | C22H24Cl2N2O5 | [1][2][10] |

| Molar Mass | 467.34 g·mol−1 | [1] |

| Synonyms | PF-06821497, PF06821497 | [2] |

Mechanism of Action: Targeting the Epigenome

Mevrometostat functions as a S-adenosyl-L-methionine (SAM)-competitive inhibitor of EZH2. Its high potency is demonstrated by its low inhibitory constant (Ki) of less than 100 pM against both wild-type and mutant Y641N EZH2[3]. The inhibition of EZH2's methyltransferase activity by Mevrometostat leads to a global decrease in H3K27 trimethylation (H3K27me3), a repressive histone mark[3]. This reduction in H3K27me3 alters the chromatin landscape, leading to the reactivation of silenced tumor suppressor genes and subsequent downstream effects on cell cycle progression and apoptosis[7][11].

The following diagram illustrates the mechanism of action of Mevrometostat:

Caption: Mechanism of action of Mevrometostat (PF-06821497) as an EZH2 inhibitor.

Applications in Drug Development & Clinical Landscape

Mevrometostat is primarily being investigated for the treatment of solid tumors, with a significant focus on metastatic castration-resistant prostate cancer (mCRPC)[1]. Clinical trials are evaluating its efficacy and safety both as a monotherapy and in combination with other therapeutic agents, most notably the androgen receptor inhibitor enzalutamide[3].

Key Clinical Trials:

-

NCT03460977: A Phase 1/2 study evaluating the safety, tolerability, and efficacy of Mevrometostat as a single agent and in combination with other anticancer therapies in participants with relapsed/refractory small cell lung cancer, castration-resistant prostate cancer, and follicular lymphoma[2][12].

-

MEVPRO-2 (NCT06629779): A Phase 3, randomized trial investigating Mevrometostat in combination with enzalutamide for androgen receptor pathway inhibitor (ARPI)-naïve patients with mCRPC[3][13].

Preclinical and early clinical data have shown promising anti-tumor activity. In a randomized dose-expansion study for mCRPC, the combination of Mevrometostat with enzalutamide demonstrated a significant reduction in the rate of progression or death compared to enzalutamide alone[14][15].

Experimental Protocols & Methodologies

The development of Mevrometostat has relied on a suite of biochemical and cell-based assays to characterize its activity and guide its optimization.

Enzymatic Assays for EZH2 Inhibition

Objective: To determine the potency of Mevrometostat against EZH2.

Methodology:

-

Reagents: Recombinant human EZH2/EED/SUZ12/RBBP4/AEBP2 complex, S-adenosyl-L-[methyl-3H]-methionine, histone H3 substrate.

-

Procedure:

-

The EZH2 enzyme complex is incubated with the histone H3 substrate and varying concentrations of Mevrometostat.

-

The methylation reaction is initiated by the addition of radiolabeled SAM.

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

The reaction is stopped, and the radiolabeled histone H3 is captured on a filter plate.

-

The amount of incorporated radioactivity is quantified using a scintillation counter.

-

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The inhibitory constant (Ki) can be determined using the Cheng-Prusoff equation.

Cell-Based Assays for H3K27me3 Modulation

Objective: To confirm the on-target effect of Mevrometostat in a cellular context.

Methodology:

-

Cell Culture: Cancer cell lines with known EZH2 expression (e.g., prostate cancer cell lines) are cultured under standard conditions.

-

Treatment: Cells are treated with a dose range of Mevrometostat for a specified duration (e.g., 24, 48, or 72 hours).

-

Histone Extraction: Histones are extracted from the cell nuclei.

-

Western Blotting or ELISA: The levels of H3K27me3 are quantified using specific antibodies. Total histone H3 is used as a loading control.

-

Data Analysis: A dose-dependent reduction in the H3K27me3 signal indicates successful target engagement by Mevrometostat.

The following diagram outlines a general workflow for evaluating an EZH2 inhibitor like Mevrometostat:

Caption: A simplified workflow for the development of an EZH2 inhibitor.

Safety & Pharmacokinetics

Clinical studies have provided initial insights into the safety and pharmacokinetic profile of Mevrometostat.

-

Safety: The combination of Mevrometostat with enzalutamide has been reported to have a manageable safety profile[14][15]. Common treatment-emergent adverse events (TEAEs) include diarrhea, decreased appetite, and dysgeusia[12][15]. Grade ≥3 TEAEs have been observed, with diarrhea, neutropenia, and sepsis being among the most common in the combination therapy arm[12][15].

-

Pharmacokinetics: The administration of Mevrometostat with food has been shown to impact its plasma exposure. Studies have indicated that a lower dose taken with food can achieve similar plasma exposure to a higher dose taken on an empty stomach, with an improved safety profile[14][16].

Conclusion

Mevrometostat (PF-06821497) represents a promising, orally bioavailable EZH2 inhibitor with a well-defined mechanism of action. Its development has been guided by a strong scientific rationale and a robust preclinical and clinical evaluation program. The ongoing clinical trials, particularly in the context of metastatic castration-resistant prostate cancer, will be crucial in determining its ultimate role in the oncology therapeutic landscape. For researchers and drug development professionals, Mevrometostat serves as an excellent case study in the design and optimization of targeted epigenetic therapies.

References

- 1. Mevrometostat - Wikipedia [en.wikipedia.org]

- 2. Pf-06821497 | C22H24Cl2N2O5 | CID 118572065 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Mevrometostat (PF-06821497) | Pfizer Oncology Development Website [pfizeroncologydevelopment.com]

- 4. Facebook [cancer.gov]

- 5. researchgate.net [researchgate.net]

- 6. Design, Synthesis, and Pharmacological Evaluation of Second Generation EZH2 Inhibitors with Long Residence Time - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PF-06821497|Mevrometostat|Potent EZH2 Inhibitor [benchchem.com]

- 8. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. axonmedchem.com [axonmedchem.com]

- 11. aacrjournals.org [aacrjournals.org]

- 12. ascopubs.org [ascopubs.org]

- 13. ascopubs.org [ascopubs.org]

- 14. urotoday.com [urotoday.com]

- 15. Mevrometostat (PF-06821497), an enhancer of zeste homolog 2 (EZH2) inhibitor, in combination with enzalutamide in patients with metastatic castration-resistant prostate cancer (mCRPC): A randomized dose-expansion study. - ASCO [asco.org]

- 16. researchgate.net [researchgate.net]

A Predictive Crystallographic and In-Depth Technical Guide to 4-Chloro-5-fluoro-2-iodoaniline

A Senior Application Scientist's Perspective on Structural Elucidation and Intermolecular Interactions

Note to the Reader: As of the latest literature review, a definitive crystal structure for 4-Chloro-5-fluoro-2-iodoaniline has not been indexed in the Cambridge Structural Database (CSD) or other publicly available crystallographic repositories. This guide, therefore, serves as a forward-looking, in-depth technical roadmap for researchers, scientists, and drug development professionals. It outlines a robust, field-proven methodology for the synthesis, crystallization, and structural elucidation of this compound. Furthermore, by drawing on established data from structurally analogous haloanilines, this document provides expert predictions on the anticipated crystal packing and intermolecular interactions, offering a valuable theoretical framework to guide future experimental work.

Introduction: The Significance of Halogenated Anilines in Modern Chemistry

Halogenated anilines are a cornerstone class of compounds, serving as versatile intermediates in the synthesis of a wide array of functional materials, agrochemicals, and, most notably, pharmaceuticals. The specific arrangement and nature of halogen substituents on the aniline scaffold can profoundly influence the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. The interplay of hydrogen bonding, halogen bonding, and other non-covalent interactions dictates the supramolecular assembly in the solid state, which in turn affects critical properties such as solubility and bioavailability.[1][2]

The subject of this guide, this compound, presents a particularly intriguing case for crystallographic analysis. The presence of three distinct halogen atoms (F, Cl, I) of varying sizes and electronegativities, alongside the amine group, suggests a complex and competitive landscape of intermolecular interactions. A definitive crystal structure would provide invaluable insights into the hierarchical nature of these interactions and offer a blueprint for the rational design of novel compounds with tailored solid-state properties.

Proposed Synthetic Pathway and Crystallization Strategy

A crucial first step in the structural elucidation of this compound is its synthesis and the growth of high-quality single crystals suitable for X-ray diffraction.

Synthesis of this compound

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 1 equivalent of 4-chloro-5-fluoroaniline with 2.5 equivalents of iodine and 1.5 equivalents of calcium carbonate.

-

Solvent Addition: Add a 1:1 mixture of diethyl ether and water to the flask.

-

Reflux: Heat the reaction mixture to reflux and maintain for 48 hours, monitoring the reaction progress by thin-layer chromatography.

-

Workup: After cooling to room temperature, remove the diethyl ether by rotary evaporation. Add a saturated aqueous solution of sodium thiosulfate to quench any unreacted iodine.

-

Purification: The crude product can be purified by steam distillation followed by recrystallization from a suitable solvent system, such as petroleum ether or a mixture of ethanol and water, to yield the desired this compound.

Single Crystal Growth

The growth of diffraction-quality single crystals is often the most challenging step. A systematic screening of crystallization conditions is recommended.

Experimental Protocol: Crystallization of this compound

-

Solvent Screening: Prepare saturated solutions of the purified product in a range of solvents with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, and hexane) at a slightly elevated temperature.

-

Slow Evaporation: Allow the filtered solutions to evaporate slowly at room temperature in loosely capped vials.

-

Vapor Diffusion: In a sealed container, place a small vial containing a concentrated solution of the compound inside a larger vial containing a less polar solvent in which the compound is less soluble (the anti-solvent). The slow diffusion of the anti-solvent vapor into the solution can induce crystallization.

-

Temperature Gradient: Slowly cool a saturated solution from an elevated temperature to a lower temperature to decrease the solubility and promote crystal growth.

A Roadmap to Crystal Structure Determination and Analysis

The following sections detail the proposed experimental and computational workflow for the comprehensive analysis of the crystal structure of this compound.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[4][5]

Experimental Protocol: Single-Crystal X-ray Diffraction Data Collection and Structure Refinement

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is mounted on a goniometer head.[6]

-

Data Collection: Data is collected using a modern diffractometer equipped with a Mo Kα radiation source and a CCD or CMOS detector.[7][8] The crystal is maintained at a low temperature (e.g., 100 K or 125 K) to minimize thermal vibrations. A complete sphere of data is collected by rotating the crystal.[5][9]

-

Data Reduction and Structure Solution: The collected diffraction data is processed to yield a set of structure factors. The structure is then solved using direct methods or Patterson methods and refined by full-matrix least-squares on F².

-

Refinement: All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are located in the difference Fourier map and refined with appropriate restraints.

Caption: Proposed experimental workflow for the structural elucidation of this compound.

Predictive Analysis of the Crystal Structure

Based on the known crystal structures of the closely related isomers, 4-chloro-2-iodoaniline[7][9] and 2-chloro-4-iodoaniline[8][10], we can make informed predictions about the crystal structure of this compound.

Table 1: Crystallographic Data for Structurally Related Haloanilines

| Parameter | 4-chloro-2-iodoaniline[7][9] | 2-chloro-4-iodoaniline[8][10] |

| Formula | C₆H₅ClIN | C₆H₅ClIN |

| Mᵣ | 253.46 | 253.46 |

| Crystal system | Orthorhombic | Orthorhombic |

| Space group | P2₁2₁2₁ | P2₁2₁2₁ |

| a (Å) | 4.1538 (4) | 5.6277 (2) |

| b (Å) | 11.3685 (11) | 8.7859 (3) |

| c (Å) | 15.8550 (16) | 14.9217 (5) |

| V (ų) | 748.71 (13) | 737.79 (4) |

| Z | 4 | 4 |

| T (K) | 125 | 90 |

It is highly probable that this compound will also crystallize in a centrosymmetric space group, likely within the orthorhombic system, given the structural similarities to its isomers. The introduction of the fluorine atom is expected to influence the unit cell parameters and the overall crystal packing.

Anticipated Intermolecular Interactions

The crystal packing will be a delicate balance of several competing intermolecular interactions.

-

N-H···N Hydrogen Bonds: In the crystal structure of 4-chloro-2-iodoaniline, the amino group participates in N-H···N hydrogen bonding, forming chains of molecules.[7][9] A similar hydrogen bonding motif is anticipated in this compound.

-

Halogen Bonds: The electrophilic region on the iodine atom (the σ-hole) makes it a potent halogen bond donor. It is likely to form halogen bonds with the electron-rich regions of neighboring molecules, such as the nitrogen atom of the amino group or another halogen atom acting as a Lewis base. A Cl···I interaction is observed in the crystal structure of 4-chloro-2-iodoaniline.[7][9]

-

π-π Stacking: Offset π-π stacking interactions between the aromatic rings are also expected to contribute to the overall stability of the crystal lattice, as seen in 4-chloro-2-iodoaniline.[7][9]

-

Role of Fluorine: The highly electronegative fluorine atom is generally a poor halogen bond acceptor but can participate in weak C-H···F hydrogen bonds. Its primary influence may be electronic, modulating the electron density of the aromatic ring and influencing the strength of other interactions.

Caption: Predicted network of intermolecular interactions in the crystal lattice of this compound.

Hirshfeld Surface Analysis: A Quantitative Approach

To further dissect the contributions of various intermolecular contacts, Hirshfeld surface analysis is a powerful computational tool.[11][12] By mapping properties such as dnorm (normalized contact distance), di (distance to the nearest nucleus inside the surface), and de (distance to the nearest nucleus outside the surface) onto the molecular surface, a detailed picture of the crystal packing can be obtained. The 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. For this compound, this analysis would be crucial to quantify the relative importance of the predicted hydrogen bonds, halogen bonds, and π-stacking interactions.

Conclusion and Future Outlook

This technical guide provides a comprehensive, albeit predictive, framework for the structural elucidation of this compound. By leveraging established synthetic and analytical methodologies and drawing insightful comparisons with structurally related compounds, we have outlined a clear path for future research. The determination of this crystal structure will not only fill a gap in the crystallographic literature but will also provide fundamental insights into the complex interplay of non-covalent interactions in highly halogenated molecular systems. Such knowledge is paramount for the advancement of crystal engineering and the rational design of next-generation pharmaceuticals and functional materials.

References

- 1. Intermolecular interactions in molecular crystals: what’s in a name? - Faraday Discussions (RSC Publishing) [pubs.rsc.org]

- 2. Research: Intermolecular Interactions - Sherrill Group [vergil.chemistry.gatech.edu]

- 3. prepchem.com [prepchem.com]

- 4. creative-biostructure.com [creative-biostructure.com]

- 5. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 6. fiveable.me [fiveable.me]

- 7. Crystal structure of 4-chloro-2-iodoaniline - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-Chloro-4-iodoaniline - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]

A Technical Guide to the Solubility of 4-Chloro-5-fluoro-2-iodoaniline in Organic Solvents

Abstract

4-Chloro-5-fluoro-2-iodoaniline is a highly functionalized aromatic amine, serving as a critical building block in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. The precise control of reaction conditions, purification processes, and formulation development hinges on a thorough understanding of its solubility profile. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility of this compound in common organic solvents. While specific quantitative data for this compound is not widely published, this document synthesizes theoretical principles with a detailed, field-proven experimental protocol to empower researchers to generate reliable solubility data for their specific applications.

Physicochemical Profile and Its Impact on Solubility

The molecular structure of this compound dictates its interactions with various solvents. The presence of a polar amino (-NH₂) group, which can act as a hydrogen bond donor, alongside electronegative fluorine and chlorine atoms, imparts a degree of polarity to the molecule. However, the large, non-polar iodinated benzene ring contributes significant lipophilic character. This structural dichotomy suggests a nuanced solubility profile, with preferential solubility in solvents of moderate to high polarity.

Key computed physicochemical properties are summarized below. These parameters are foundational for predicting solubility behavior based on established chemical principles.

| Property | Value | Source |

| Molecular Formula | C₆H₄ClFIN | [PubChem] |

| Molecular Weight | 271.46 g/mol | [PubChem] |

| XLogP3 | 2.6 | [PubChem] |

| Hydrogen Bond Donor Count | 1 | [PubChem] |

| Hydrogen Bond Acceptor Count | 2 | [PubChem] |

| Predicted State | Solid at 25°C | Inferred from similar compounds[1] |

The XLogP3 value of 2.6 indicates a greater affinity for an octanol phase over a water phase, predicting poor aqueous solubility but favorable solubility in many organic solvents.[2] The presence of a hydrogen bond donor and multiple acceptors suggests that solvents capable of hydrogen bonding (protic solvents) or strong dipole-dipole interactions (polar aprotic solvents) will be effective.[3]

Theoretical Solubility Principles: "Like Dissolves Like"

The principle of "like dissolves like" is the cornerstone for predicting solubility.[4][5] A solute will dissolve best in a solvent that shares similar intermolecular forces.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. They are expected to effectively solvate the polar -NH₂ group of this compound, leading to high solubility.

-

Polar Aprotic Solvents (e.g., Acetone, THF, DMSO): These solvents possess significant dipole moments and can act as hydrogen bond acceptors. They will strongly interact with the polar regions of the solute, likely resulting in good to moderate solubility.

-

Non-Polar Solvents (e.g., Hexane, Toluene): These solvents rely on weaker van der Waals forces for solvation. While the benzene ring of the solute has non-polar character, the strong polar functional groups will limit solubility in these solvents.

Based on these principles, a predicted qualitative solubility profile is presented below. It is critical to recognize that this is a theoretical estimation; experimental verification is mandatory for any practical application.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | Strong hydrogen bonding with the -NH₂ group. |

| Polar Aprotic | DMSO, Acetone, THF | Moderate to High | Strong dipole-dipole interactions and H-bond acceptance. |

| Halogenated | Dichloromethane (DCM) | Moderate | "Like dissolves like" principle with the C-Cl bond; moderate polarity. |

| Aromatic | Toluene | Low to Moderate | Interaction with the benzene ring, but limited polarity. |

| Non-Polar | Hexane, Heptane | Low | Mismatch in intermolecular forces; solute's polarity dominates. |

Experimental Protocol for Quantitative Solubility Determination

The absence of published quantitative data necessitates a robust and reliable experimental method. The following protocol describes an isothermal shake-flask method, a gold standard for determining the equilibrium solubility of a solid in a solvent.[5] This protocol is designed as a self-validating system to ensure accuracy and reproducibility.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature (e.g., 25°C).

Materials:

-

This compound (solid)

-

Solvent of interest (analytical grade)

-

Scintillation vials or sealed flasks (e.g., 20 mL)

-

Thermostatic orbital shaker or water bath

-

Analytical balance (± 0.1 mg)

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Analytical instrument (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial. "Excess" is critical; a persistent solid phase must remain to ensure saturation.

-

Accurately pipette a known volume (e.g., 10.0 mL) of the chosen solvent into the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in the thermostatic shaker set to a constant temperature (e.g., 25°C ± 0.5°C).

-

Agitate the mixture for a sufficient duration to reach equilibrium. A minimum of 24 hours is recommended; 48-72 hours is ideal to ensure complete equilibrium.[5]

-

-

Sample Collection and Preparation:

-

After the equilibration period, stop the agitation and allow the vial to stand undisturbed in the thermostatic bath for at least 2 hours, permitting the excess solid to settle.

-

Carefully withdraw a known volume of the clear supernatant (e.g., 1.0 mL) using a pipette. Immediately filter the sample through a 0.22 µm syringe filter into a clean, pre-weighed vial to remove any microscopic solid particles. Causality Note: This filtration step is crucial to prevent undissolved solute from artificially inflating the measured concentration.

-

-

Analysis and Quantification:

-

Accurately dilute the filtered sample to a concentration that falls within the linear range of the analytical instrument. A pre-established calibration curve is required.

-

Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV).

-

Determine the concentration of the diluted sample against the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution, accounting for all dilution factors.

-

Express solubility in desired units, such as g/L or mol/L.

Solubility (g/L) = (Concentration from analysis, mg/L) x (Dilution Factor) / 1000

-

The workflow for this experimental protocol is visualized in the diagram below.

Caption: Experimental workflow for determining equilibrium solubility.

Applications and Importance in Drug Development

This compound is a key intermediate, meaning its physical properties directly influence the efficiency and success of multi-step syntheses.[6][7][8]

-

Process Chemistry: Precise solubility data is essential for determining the optimal solvent for a reaction, calculating reactant concentrations, and preventing precipitation. It guides the choice of anti-solvents for crystallization and purification, directly impacting yield and purity.

-

Formulation Science: For active pharmaceutical ingredients (APIs) derived from this intermediate, solubility is a primary determinant of bioavailability. Understanding the solubility of precursors can provide early insights into potential formulation challenges.

-

Agrochemicals: In creating pesticides and herbicides, solubility in various organic carriers and non-polar solvents is critical for developing stable and effective formulations.[8]

Safety and Handling Precautions

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally similar halogenated anilines indicates that this compound should be handled with care.[9][10]

-

Hazards: Assumed to be harmful if swallowed, in contact with skin, or if inhaled.[9][11] Expected to cause skin and serious eye irritation.[9][11]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat.[10]

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[9] Avoid breathing dust or vapors. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11]

Always consult a compound-specific SDS from your supplier before use and perform a thorough risk assessment for any experimental work.

Conclusion

This compound is a valuable synthetic intermediate whose full potential can only be realized with a clear understanding of its physical properties. This guide establishes the theoretical foundation for predicting its solubility based on its unique molecular structure. More importantly, it provides a detailed, actionable protocol for researchers to experimentally determine its solubility in any organic solvent system. The generation of this precise data is not merely an academic exercise; it is a critical prerequisite for optimizing synthetic pathways, ensuring product purity, and accelerating the development of novel pharmaceutical and agricultural products.

References

- 1. 5-Fluoro-2-iodoaniline 97 255724-71-1 [sigmaaldrich.com]

- 2. This compound | C6H4ClFIN | CID 57538963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. chem.ws [chem.ws]

- 5. m.youtube.com [m.youtube.com]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. nbinno.com [nbinno.com]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

- 10. tcichemicals.com [tcichemicals.com]

- 11. fishersci.com [fishersci.com]

A Technical Guide to the Thermal Stability Assessment of 4-Chloro-5-fluoro-2-iodoaniline

An In-depth Guide for Researchers and Drug Development Professionals

Executive Summary

4-Chloro-5-fluoro-2-iodoaniline is a highly substituted aromatic amine, a structural motif of significant interest in pharmaceutical synthesis due to the unique physicochemical properties imparted by its halogen substituents. The development of robust and safe manufacturing processes for active pharmaceutical ingredients (APIs) derived from such intermediates is critically dependent on a thorough understanding of their thermal stability. This guide provides a comprehensive framework for evaluating the thermal stability of this compound. Authored from the perspective of a Senior Application Scientist, it moves beyond mere procedural descriptions to explain the underlying scientific rationale for experimental design and data interpretation. We detail the application of core thermo-analytical techniques, namely Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), and contextualize these analyses within the broader framework of forced degradation studies mandated by regulatory bodies. This document serves as a practical, in-depth resource for scientists tasked with characterizing the stability of complex chemical intermediates, ensuring process safety, and meeting rigorous regulatory standards.

Introduction: The Significance of Stability

The journey of a drug molecule from a laboratory curiosity to a life-saving therapeutic is paved with rigorous scientific evaluation. A critical, yet often underappreciated, aspect of this journey is the characterization of the chemical intermediates used in its synthesis. This compound represents a class of complex, halogenated building blocks that are increasingly utilized in modern drug discovery.[1] The presence of chlorine, fluorine, and iodine atoms on the aniline ring creates a unique electronic and steric environment, offering medicinal chemists a powerful tool for modulating properties like metabolic stability, binding affinity, and bioavailability.

However, this structural complexity also introduces potential liabilities, chief among them being thermal instability. A molecule that decomposes unexpectedly under thermal stress can have profound consequences, ranging from compromised batch purity and yield to catastrophic process safety failures during scale-up. Therefore, a proactive and thorough assessment of thermal stability is not merely a data-gathering exercise; it is a fundamental pillar of risk mitigation in pharmaceutical development.[2][3][4]

Chemical and Physical Properties

A foundational understanding of a molecule's basic properties is the starting point for any stability investigation. The table below summarizes the key computed and available physical properties of this compound.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[5] |

| Molecular Formula | C₆H₄ClFIN | PubChem[5] |

| Molecular Weight | 271.46 g/mol | PubChem[5] |

| Appearance | Solid (form may vary) | N/A |

| Melting Point | Not explicitly reported; related compounds have melting points ranging from 39-73 °C.[6] | N/A |

| Boiling Point | Not reported | N/A |

| Solubility | Expected to have low water solubility. | N/A |

Note: Experimental data for this specific molecule is limited. Properties of structurally similar compounds are provided for context.

The "Why": Causality of Thermal Decomposition in Halogenated Anilines

The stability of this compound is dictated by the interplay of its constituent atoms. The carbon-iodine (C-I) bond is the weakest link in the aromatic system and is the most likely site for initial thermal decomposition (homolytic cleavage). The relative strengths of the carbon-halogen bonds are C-F > C-Cl > C-Br > C-I. Therefore, under thermal stress, the molecule is most likely to lose iodine first.

Furthermore, the aniline functional group itself is susceptible to oxidation and can participate in various degradation reactions.[7][8] The substitution pattern on the aromatic ring will influence the molecule's overall electron density and, consequently, its susceptibility to various degradation pathways.[9]

A Strategy for Comprehensive Stability Assessment

A robust stability assessment is a multi-faceted investigation. It begins with broad, dynamic screening techniques to identify decomposition temperatures and then proceeds to more specific isothermal and stress-testing methods to understand degradation kinetics and pathways. This workflow ensures that no critical stability liabilities are overlooked.

Caption: Workflow for a comprehensive thermal stability assessment.

Core Experimental Protocols

The following sections provide detailed, field-proven protocols for the primary techniques used in thermal stability analysis. The key to trustworthy data lies not just in following the steps, but in understanding the rationale behind them.

Protocol: Thermogravimetric Analysis (TGA)

Objective: To determine the temperatures at which this compound undergoes mass loss, indicating either volatilization or decomposition. TGA is the definitive technique for quantifying thermal stability.[10]

Methodology:

-

Instrumentation: A calibrated thermogravimetric analyzer (e.g., Mettler Toledo TGA/DSC 3+ or equivalent) is required.[10]

-

Sample Preparation:

-

Experimental Conditions:

-

Purge Gas: High-purity nitrogen (99.999%) at a flow rate of 50 mL/min.[10] This provides an inert atmosphere, ensuring that the observed mass loss is due to thermal decomposition, not oxidation.

-

Initial Equilibration: Hold the sample at 30 °C for 5 minutes to establish a stable thermal baseline.[10]

-

Heating Program: Ramp the temperature from 30 °C to a suitable upper limit (e.g., 600 °C) at a linear heating rate of 10 °C/min.[10][11]

-

Expertise Note: A 10 °C/min heating rate is a standard choice that provides a good balance between analytical resolution and experimental throughput. Slower rates can provide better resolution of complex decomposition events, while faster rates can shift decomposition temperatures to higher values.

-

-

Data Analysis:

-

Plot the sample mass (%) as a function of temperature.

-

Determine the Onset Decomposition Temperature (T_onset) : This is the temperature at which significant mass loss begins, typically calculated using the tangent method on the primary mass loss step. This value is the most critical indicator of the material's thermal stability limit.

-

Quantify the percentage of mass lost at each decomposition step.

-

Protocol: Differential Scanning Calorimetry (DSC)

Objective: To detect thermal events such as melting, crystallization, and decomposition by measuring the heat flow into or out of the sample as a function of temperature.[12][13] DSC provides complementary information to TGA.

Methodology:

-

Instrumentation: A calibrated differential scanning calorimeter is required.

-

Sample Preparation:

-

Accurately weigh 2-5 mg of the sample into an aluminum DSC pan.

-

Hermetically seal the pan to prevent mass loss through volatilization before decomposition.

-

Expertise Note: The small sample size and sealed pan are crucial for obtaining sharp, well-defined thermal peaks.

-

-

Experimental Conditions:

-

Reference: An empty, hermetically sealed aluminum pan is used as the reference.

-

Purge Gas: High-purity nitrogen at a flow rate of 50 mL/min.

-

Heating Program: Ramp the temperature from ambient (e.g., 25 °C) to a temperature beyond the final decomposition event observed in TGA, at a heating rate of 10 °C/min.

-

-

Data Analysis:

-

Plot the heat flow (mW) as a function of temperature.

-

Melting Point (T_m): Identify any sharp, endothermic peaks (heat absorption) before decomposition. The peak maximum corresponds to the melting point.

-

Decomposition (T_d): Decomposition events are typically observed as broad, exothermic peaks (heat release) following the melt. The onset temperature of this exotherm provides information about the energy release associated with decomposition, which is critical for process safety assessment.

-

Contextualizing Data: Forced Degradation Studies

While TGA and DSC provide crucial data on bulk thermal decomposition, they do not fully capture the stability profile under pharmaceutically relevant conditions. Regulatory guidelines (ICH Q1A) mandate "forced degradation" or "stress testing" to identify likely degradation products and demonstrate the specificity of analytical methods.[2][3]

Forced degradation studies involve subjecting the compound to stress conditions that are more severe than standard storage conditions to accelerate degradation.[4]

Caption: Logical relationship of forced degradation studies.

Thermal Stress Testing (Isothermal):

-

Objective: To assess stability at a constant temperature below the TGA onset.

-

Protocol:

-

Store accurately weighed samples of the compound in sealed vials at an elevated temperature (e.g., 80 °C) for a defined period (e.g., 7, 14, and 28 days).

-

At each time point, remove a sample and analyze its purity using a validated stability-indicating HPLC method.

-

Analyze for the appearance of new peaks, which correspond to degradation products.

-

Trustworthiness Note: A proper stability-indicating method is one that can separate the parent compound from all potential degradation products, ensuring that purity measurements are accurate.[7]

-

Implications for Safe Handling and Process Development

The data generated from these studies directly informs critical decisions in the drug development pipeline:

-

Storage Conditions: The TGA and isothermal stress test data will define the maximum recommended storage temperature to prevent degradation over the product's shelf life. For a compound like this, storage in a cool, dark place, likely under an inert atmosphere, would be recommended.

-

Process Safety: The DSC data, particularly the presence of a sharp exotherm, is a red flag for process safety. A large, rapid release of energy during decomposition could lead to a runaway reaction in a large-scale reactor. This information is vital for chemical engineers designing safe manufacturing processes.

-

Formulation Development: Understanding which conditions (e.g., pH, light, oxidation) cause degradation helps formulation scientists develop a stable drug product, selecting excipients that protect the API from decomposition.[4]

Conclusion

The thermal stability assessment of this compound is a critical step in its progression as a pharmaceutical intermediate. While direct experimental data for this specific molecule is not widely published, a comprehensive evaluation can be confidently undertaken using the standardized, robust thermo-analytical techniques of TGA and DSC, placed within the regulatory-required context of forced degradation studies. By systematically probing the molecule's response to thermal, oxidative, photolytic, and hydrolytic stress, researchers can build a complete stability profile. This profile is indispensable for ensuring the purity of synthetic products, the safety of chemical processes, and the ultimate efficacy and stability of the final pharmaceutical drug product.

References

- 1. Broad-Spectrum Antimicrobial and Antibiofilm Activities of Halogenated Anilines Against Uropathogenic Escherichia coli and ESKAPE Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 4. acdlabs.com [acdlabs.com]

- 5. This compound | C6H4ClFIN | CID 57538963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Chloro-2-iodoaniline 98 63069-48-7 [sigmaaldrich.com]

- 7. ijrpp.com [ijrpp.com]

- 8. globalresearchonline.net [globalresearchonline.net]

- 9. par.nsf.gov [par.nsf.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Reactivity of the Aniline Group in 4-Chloro-5-fluoro-2-iodoaniline

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the aniline functional group in the polyhalogenated aromatic compound, 4-Chloro-5-fluoro-2-iodoaniline. This molecule is of significant interest in medicinal chemistry and materials science due to its unique substitution pattern, which offers a versatile platform for the synthesis of complex organic molecules. This guide will delve into the electronic and steric effects of the halogen substituents on the nucleophilicity and electrophilic substitution reactions of the aniline moiety. Detailed, field-proven protocols for key transformations, including acylation, alkylation, diazotization, and palladium-catalyzed cross-coupling reactions, are presented. The causality behind experimental choices is explained, and each protocol is designed as a self-validating system. This document is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis and application of halogenated anilines.

Introduction: The Strategic Importance of this compound

This compound is a highly functionalized aromatic building block that has garnered attention in the fields of pharmaceutical and agrochemical research. Its utility stems from the presence of three distinct halogen atoms and an aniline group on a single benzene ring. This unique arrangement allows for selective and sequential chemical modifications, making it a valuable intermediate in the synthesis of a wide array of complex molecules. The aniline group, in particular, serves as a key handle for a variety of chemical transformations, from simple derivatization to the construction of elaborate heterocyclic systems. Understanding the reactivity of this aniline group, as modulated by the electronic and steric influences of the adjacent and remote halogen substituents, is paramount for its effective utilization in synthetic chemistry.

The Electronic and Steric Landscape of the Aniline Group

The reactivity of the aniline group in this compound is intricately governed by the interplay of the electronic and steric effects of the chloro, fluoro, and iodo substituents.

-

Electronic Effects: All three halogen atoms are electron-withdrawing via the inductive effect, which decreases the electron density on the aromatic ring and, consequently, the nucleophilicity of the aniline nitrogen. However, the halogens also exhibit a weaker, electron-donating resonance effect. The net result is a deactivation of the aromatic ring towards electrophilic attack compared to aniline, and a reduction in the basicity of the amino group. The relative positions of the halogens are crucial: the ortho-iodo and para-chloro substituents exert a more significant influence on the aniline's reactivity than the meta-fluoro group.

-

Steric Effects: The bulky iodine atom at the ortho position provides significant steric hindrance around the amino group. This steric congestion can influence the approach of reagents and may necessitate more forcing reaction conditions for transformations directly involving the nitrogen atom, such as N-alkylation and N-acylation.

The following diagram illustrates the key electronic and steric influences on the aniline group.

Caption: Factors influencing the reactivity of the aniline group.

Key Transformations of the Aniline Group

The aniline moiety in this compound can undergo a variety of chemical transformations, providing access to a diverse range of derivatives.

N-Acylation

N-acylation is a fundamental reaction that serves to protect the amino group, modulate its reactivity, or introduce a new functional handle. Due to the reduced nucleophilicity of the aniline, slightly more forcing conditions compared to unsubstituted aniline may be required.

Experimental Protocol: N-Acetylation of this compound

-

Materials:

-

This compound (1.0 eq)

-

Acetic anhydride (1.2 eq)

-

Pyridine (catalytic amount)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

-

-

Procedure:

-

Dissolve this compound in DCM in a round-bottom flask.

-

Add a catalytic amount of pyridine to the solution.

-

Slowly add acetic anhydride to the reaction mixture at room temperature.

-

Stir the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude N-acetylated product.

-

Purify the crude product by recrystallization or column chromatography.

-

Causality Behind Experimental Choices:

-

Acetic anhydride is a common and effective acetylating agent.

-

Pyridine acts as a nucleophilic catalyst and also scavenges the acetic acid byproduct.

-

DCM is a suitable solvent that is inert under the reaction conditions.

-

The aqueous workup with sodium bicarbonate neutralizes any remaining acid and helps in the removal of byproducts.

N-Alkylation

Direct N-alkylation of the aniline can be challenging due to the potential for over-alkylation and the reduced nucleophilicity of the nitrogen. Reductive amination provides a more controlled approach.

Experimental Protocol: Reductive Amination for Mono-N-Alkylation

-

Materials:

-

This compound (1.0 eq)

-

Aldehyde or ketone (1.1 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

1,2-Dichloroethane (DCE)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Standard laboratory glassware

-

-

Procedure:

-

To a solution of this compound and the carbonyl compound in DCE, add sodium triacetoxyborohydride in one portion.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Extract the mixture with DCM.

-

Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography.

-

Causality Behind Experimental Choices:

-

Sodium triacetoxyborohydride is a mild and selective reducing agent suitable for reductive amination, minimizing the reduction of the carbonyl starting material.

-

DCE is a common solvent for this transformation.

-

The reaction proceeds via the in-situ formation of an iminium ion, which is then reduced by the hydride reagent.

Diazotization and Sandmeyer Reaction

The aniline group can be converted to a diazonium salt, which is a versatile intermediate for introducing a wide range of substituents onto the aromatic ring via the Sandmeyer reaction.[1][2]

Experimental Protocol: Diazotization and Subsequent Iodination (Sandmeyer Reaction)

-

Materials:

-

This compound (1.0 eq)

-

Sodium nitrite (NaNO₂) (1.1 eq)

-

Concentrated hydrochloric acid (HCl)

-

Potassium iodide (KI) (1.5 eq)

-

Ice bath

-

Standard laboratory glassware

-

-

Procedure:

-

Diazotization:

-

Suspend this compound in a mixture of concentrated HCl and water.

-

Cool the suspension to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite, maintaining the temperature below 5 °C.

-

Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

-

Sandmeyer Reaction (Iodination):

-

In a separate flask, dissolve potassium iodide in water.

-

Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

The evolution of nitrogen gas should be observed.

-

-

Work-up and Purification:

-

Extract the reaction mixture with a suitable organic solvent (e.g., diethyl ether or DCM).

-

Wash the combined organic layers with saturated aqueous sodium thiosulfate solution to remove any excess iodine, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

-

Causality Behind Experimental Choices:

-

Low temperatures (0-5 °C) are crucial for the stability of the diazonium salt, preventing its premature decomposition.[3]

-

Sodium nitrite in an acidic medium generates nitrous acid in situ, which is the diazotizing agent.

-

Potassium iodide serves as the iodide source for the Sandmeyer reaction. Copper catalysis is often used for chloro and bromo substitutions but is not typically necessary for iodination.[4]

Caption: General workflow for the Sandmeyer reaction.

Palladium-Catalyzed Cross-Coupling Reactions

The aniline group can participate in palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination, to form C-N bonds.[5][6] The presence of electron-withdrawing groups on the aniline can influence the choice of catalyst and reaction conditions.

Experimental Protocol: Buchwald-Hartwig Amination with a Secondary Amine

-

Materials:

-

This compound (1.0 eq)

-

Aryl or alkyl secondary amine (1.2 eq)

-

Pd₂(dba)₃ (palladium source, e.g., 2 mol%)

-

Xantphos (ligand, e.g., 4 mol%)

-

Sodium tert-butoxide (NaOtBu) (base, 1.4 eq)

-

Toluene (anhydrous)

-

Schlenk tube or similar reaction vessel for inert atmosphere

-

Standard laboratory glassware for work-up

-

-

Procedure:

-

To a Schlenk tube, add Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.

-

Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).

-

Add this compound and the secondary amine.

-

Add anhydrous toluene via syringe.

-

Heat the reaction mixture to 80-110 °C and stir for 12-24 hours. Monitor the reaction by TLC or GC-MS.

-

After cooling to room temperature, quench the reaction with water.

-

Extract the mixture with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography.

-

Causality Behind Experimental Choices:

-

A palladium(0) source like Pd₂(dba)₃ is a common precatalyst.

-

Bulky electron-rich phosphine ligands like Xantphos are often effective for C-N bond formation.

-

A strong, non-nucleophilic base such as sodium tert-butoxide is required to deprotonate the amine and facilitate the catalytic cycle.

-

An inert atmosphere is essential to prevent the oxidation of the palladium catalyst.

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected yields for the key transformations of the aniline group in polyhalogenated systems. Note that these are representative values and may require optimization for this compound.

| Reaction | Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| N-Acetylation | Acetic anhydride, pyridine | DCM | Room Temp. | 2-4 | >90 |

| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | DCE | Room Temp. | 12-24 | 70-90 |

| Sandmeyer (Iodination) | 1. NaNO₂, HCl2. KI | Water | 0-5 then RT | 2-4 | 60-80 |

| Buchwald-Hartwig | Amine, Pd₂(dba)₃, Xantphos, NaOtBu | Toluene | 80-110 | 12-24 | 65-85 |

Conclusion

The aniline group in this compound is a versatile functional group whose reactivity is significantly modulated by the presence of multiple halogen substituents. While the electron-withdrawing nature of the halogens reduces the nucleophilicity of the aniline, and the ortho-iodo group introduces steric hindrance, a range of important chemical transformations can be successfully performed under appropriate conditions. This guide has provided a detailed overview of the key reactions of this aniline moiety, including N-acylation, N-alkylation, diazotization, and Buchwald-Hartwig amination. The experimental protocols and mechanistic insights presented herein are intended to empower researchers to effectively utilize this valuable building block in the synthesis of novel and complex molecules for a variety of applications.

References

- 1. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tandem site-selective bromination and highly regioselective Heck reaction of N-allyl enaminones: chemodivergent synthesis of polysubstituted pyrroles and pyridines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 4. Sandmeyer Reaction [organic-chemistry.org]

- 5. Palladium Catalyzed Heck-Type Reaction of Organic Halides and Alkyl-Alkynes [manu56.magtech.com.cn]

- 6. m.youtube.com [m.youtube.com]

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 4-Chloro-5-fluoro-2-iodoaniline

Abstract

This guide provides a comprehensive technical overview and detailed experimental protocols for the strategic use of 4-Chloro-5-fluoro-2-iodoaniline in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest to researchers in pharmaceutical and agrochemical development due to its unique substitution pattern, which allows for selective functionalization.[1][2] We will delve into the mechanistic rationale behind reagent selection, provide step-by-step procedures for achieving high-yield coupling at the highly reactive C-I position, and offer insights into reaction optimization and troubleshooting. The protocols are designed for practical application by researchers, scientists, and drug development professionals aiming to synthesize complex biaryl and heteroaryl aniline derivatives.

Introduction: The Strategic Advantage of this compound

This compound is a trifunctionalized aniline derivative that serves as a powerful intermediate in modern organic synthesis.[1] Its utility stems from the differential reactivity of its three halogen substituents in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is significantly more susceptible to oxidative addition by a Pd(0) catalyst than the more robust carbon-chlorine bond.[3][4] This inherent chemoselectivity allows for the precise and selective formation of a new carbon-carbon bond at the 2-position, leaving the chloro and fluoro groups untouched for potential subsequent transformations.

Furthermore, the presence of an unprotected aniline group, while potentially challenging, can be managed with modern catalyst systems, avoiding the need for additional protection-deprotection steps.[5] The electron-withdrawing nature of the chloro and fluoro substituents also influences the electronic properties of the resulting coupled products, a feature often sought in medicinal chemistry for modulating pharmacokinetic and pharmacodynamic properties.[6]

The Suzuki-Miyaura Coupling: A Mechanistic Perspective

The Suzuki-Miyaura reaction is a Nobel Prize-winning methodology for forming C-C bonds by coupling an organohalide with an organoboron species, typically a boronic acid or ester.[7][8] The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[8][9]

The three fundamental steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (this compound), forming a Pd(II) complex. This is generally the rate-determining step of the cycle.[8] The reactivity order for this step is C−I > C−Br > C−OTf >> C−Cl, which dictates the chemoselectivity of the reaction.[4]

-

Transmetalation: The organic group from the activated organoboron reagent is transferred to the palladium(II) center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[10]

-

Reductive Elimination: The two organic moieties on the palladium(II) complex couple and are expelled, forming the desired C-C bond and regenerating the active Pd(0) catalyst to continue the cycle.[9]

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol A: General Procedure for Suzuki Coupling

This protocol provides a robust starting point for coupling this compound with a range of aryl- and heteroarylboronic acids. It utilizes a modern, air-stable palladium pre-catalyst known for its high activity with challenging substrates like unprotected anilines.[5][11]

Materials:

-

This compound (1.0 eq)

-

Aryl- or Heteroarylboronic Acid (1.2 - 1.5 eq)

-

Palladium Catalyst (e.g., XPhos Pd G3, 1-5 mol%)

-

Base (e.g., Potassium Phosphate, K₃PO₄, 2.0 - 3.0 eq)

-

Anhydrous Solvent (e.g., 1,4-Dioxane/Water mixture, typically 4:1 to 10:1 v/v)[12]

-

Inert Gas (Nitrogen or Argon)

-

Standard glassware for anhydrous reactions (e.g., Schlenk flask)

Step-by-Step Procedure:

-

Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the desired boronic acid (1.2 eq), the base (e.g., K₃PO₄, 3.0 eq), and the palladium catalyst (e.g., XPhos Pd G3, 2 mol%).

-

Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.

-

Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent system (e.g., 1,4-dioxane and water at a 5:1 ratio) via syringe. The reaction concentration is typically set between 0.1 and 0.5 M with respect to the limiting reagent.[12][13]

-

Reaction Execution: Place the flask in a pre-heated oil bath (typically 80-100 °C) and stir vigorously.

-

Monitoring: Monitor the reaction progress periodically by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).

-

Work-up: Once complete, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase twice more with ethyl acetate.

-

Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

-

Characterization: Confirm the identity and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Optimization and Key Parameter Selection

Achieving optimal yields in Suzuki coupling requires careful consideration of several interacting parameters.[14] Traditional one-factor-at-a-time optimization can be inefficient; however, understanding the role of each component allows for rational adjustments.[14][15]

| Parameter | Recommendation & Rationale | Optimization Strategy |

| Palladium Catalyst | Modern palladacycles or pre-catalysts with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, CataCXium A) are highly effective.[11] They promote fast oxidative addition and are robust towards the free amine. | Screen different catalysts (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, XPhos Pd G3). Start with 2 mol% loading and adjust between 0.5-5 mol%.[14] |